Ethyl 6-oxohexanoate
Overview
Description
Ethyl 6-oxohexanoate is a chemical compound that is of interest in various fields of chemistry and pharmacology. While the provided papers do not directly discuss Ethyl 6-oxohexanoate, they do provide insights into similar compounds and their synthesis, molecular structure, and potential applications in drug development. These insights can be extrapolated to understand the characteristics and potential uses of Ethyl 6-oxohexanoate.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions, often starting with readily available precursors. For instance, the synthesis of ethyl 5-cyano-6-hydroxy-2-methyl-4-(1-naphthyl)-nicotinate involves a detailed reaction mechanism, as determined by various spectroscopic methods . Similarly, the synthesis of ethyl (5S)-5,6-isopropylidenedioxy-3-oxohexanoate, a statin precursor, is described starting from (S)-malic acid and involves chain elongation and activation steps . These methods could potentially be adapted for the synthesis of Ethyl 6-oxohexanoate by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to Ethyl 6-oxohexanoate is often determined using X-ray diffraction (XRD) and spectroscopic techniques such as NMR . Theoretical calculations, including density functional theory (DFT), are used to predict and confirm the molecular geometry, vibrational frequencies, and electronic properties . These analyses provide a comprehensive understanding of the molecular structure, which is crucial for predicting the reactivity and properties of Ethyl 6-oxohexanoate.
Chemical Reactions Analysis
The chemical reactivity of compounds structurally related to Ethyl 6-oxohexanoate can be inferred from their functional groups and electronic properties. For example, the presence of cyano, ester, and keto groups in these compounds suggests a range of possible chemical reactions, such as nucleophilic addition or condensation reactions . The regioselective chlorination of a methyl group in a related compound demonstrates the potential for selective functionalization of Ethyl 6-oxohexanoate .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular structure. The stability, charge distribution, and potential for intermolecular interactions can be assessed through NBO analysis and HOMO-LUMO studies . These properties are essential for understanding the behavior of Ethyl 6-oxohexanoate in different environments, which is important for its storage, handling, and application in various chemical processes.
Scientific Research Applications
Bioreduction and Enantioselectivity
- Ethyl 3-oxohexanoate, closely related to Ethyl 6-oxohexanoate, is reduced to ethyl (R)-3-hydroxyhexanoate using microorganisms like Kluyveromyces marxianus and Aspergillus niger. This process achieves high conversion and enantioselectivity, important in pharmaceutical synthesis (Ramos et al., 2011).
Synthesis of Statin Precursors
- Ethyl (5S)‐5,6‐Isopropylidenedioxy‐3‐oxohexanoate, a variant of Ethyl 6-oxohexanoate, is key in synthesizing statins, widely used in treating high cholesterol. This synthesis involves specific stereoselective hydrogenation processes (Tararov et al., 2006).
Biotin Synthesis
- Ethyl 6-oxohexanoate derivatives are used in regioselective chlorination processes, forming key intermediates in the synthesis of biotin (vitamin H), which is essential for metabolic processes (Zav’yalov et al., 2006).
Water Mediated Synthesis
- Ethyl 6-oxohexanoate is used in water-mediated synthesis processes to create compounds like ethyl 6-amino-4-aryl-5-cyano-2-propyl-4H-pyran-3-carboxylates. This demonstrates its role in creating diverse organic compounds (Kumar et al., 2014).
Fuel Additive Research
- Ethyl 6-oxohexanoate derivatives, such as ethyl esters, are explored in the development of biodiesel additives for diesel blends. This highlights their potential in renewable energy applications (Chotwichien et al., 2009).
Synthesis of Functionalized Tetrahydropyridines
- Ethyl 2-methyl-2,3-butadienoate, a related compound, is involved in the synthesis of functionalized tetrahydropyridines, indicating its utility in creating complex nitrogen-containing rings (Zhu et al., 2003).
Barrier Material in Packaging
- Ethylene Vinyl Alcohol Copolymer (EVOH), derived from ethyl 6-oxohexanoate, shows potential as a barrier material against gases and organic substances in packaging applications (Maes et al., 2018).
Safety and Hazards
Future Directions
Ethyl 6-oxohexanoate is used in the synthesis of pharmaceutical agents. It is also used in the design and synthesis of anti-cancer agents as well as in multi-acting inhibitors against HDAC, FL3, and JAK2 .
Relevant Papers One relevant paper is “Synthesis of ethyl-6-aminohexanoate from caprolactam and ethanol in near-critical water” by Hou, Z.Q., Luo, L.G., Liu, C.Z. et al .
Mechanism of Action
Target of Action
Ethyl 6-oxohexanoate is a chemical compound with the molecular formula C8H14O3 It is used as a reagent in the synthesis of pharmaceutical agents , which suggests that its targets may vary depending on the specific agents it is used to synthesize.
Mode of Action
It is known to be used in the design and synthesis of anti-cancer agents as well as in multi-acting inhibitors against hdac, fl3, and jak2
Biochemical Pathways
Given its use in the synthesis of pharmaceutical agents , it is likely that it affects multiple pathways depending on the specific agents it is used to synthesize.
Pharmacokinetics
It is known that the compound has a molecular weight of 1582 , which may influence its bioavailability
Result of Action
Given its use in the synthesis of pharmaceutical agents , it is likely that its effects are dependent on the specific agents it is used to synthesize.
Action Environment
It is known that the compound should be stored in an inert atmosphere and under -20°c , suggesting that temperature and atmospheric conditions may influence its stability.
properties
IUPAC Name |
ethyl 6-oxohexanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-11-8(10)6-4-3-5-7-9/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNBKRSENSOXKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457523 | |
Record name | ethyl 6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-oxohexanoate | |
CAS RN |
27983-42-2 | |
Record name | ethyl 6-oxohexanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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